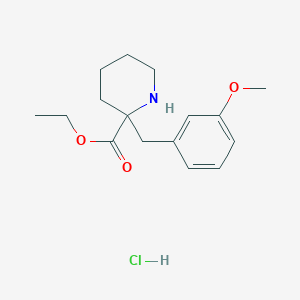

Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride

CAS No.: 1993278-23-1

Cat. No.: VC2745877

Molecular Formula: C16H24ClNO3

Molecular Weight: 313.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1993278-23-1 |

|---|---|

| Molecular Formula | C16H24ClNO3 |

| Molecular Weight | 313.82 g/mol |

| IUPAC Name | ethyl 2-[(3-methoxyphenyl)methyl]piperidine-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C16H23NO3.ClH/c1-3-20-15(18)16(9-4-5-10-17-16)12-13-7-6-8-14(11-13)19-2;/h6-8,11,17H,3-5,9-10,12H2,1-2H3;1H |

| Standard InChI Key | IXFSVPMCMOHMCC-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1(CCCCN1)CC2=CC(=CC=C2)OC.Cl |

| Canonical SMILES | CCOC(=O)C1(CCCCN1)CC2=CC(=CC=C2)OC.Cl |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride is an organic compound with the molecular formula C16H24ClNO3 and a molecular weight of 313.82 g/mol . The compound features a piperidine ring with an ethyl carboxylate group at the 2-position and a 3-methoxybenzyl substituent attached to the same carbon. This creates a quaternary center at the 2-position of the piperidine ring, contributing to its unique chemical properties and reactivity.

The compound's structure can be broken down into several key components:

-

A six-membered piperidine heterocyclic ring containing nitrogen

-

An ethyl carboxylate (ester) group at position 2

-

A 3-methoxybenzyl substituent also attached at position 2

-

A hydrochloride salt form, enhancing stability and solubility in polar solvents

Identification Parameters

Table 1 presents the key identification parameters of Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride:

| Parameter | Value |

|---|---|

| CAS Number | 1993278-23-1 |

| Molecular Formula | C16H24ClNO3 |

| Molecular Weight | 313.82 g/mol |

| IUPAC Name | Ethyl 2-[(3-methoxyphenyl)methyl]piperidine-2-carboxylate hydrochloride |

The compound's structural features contribute to its physicochemical properties, including solubility profile, chemical reactivity, and potential biological interactions.

Physical and Chemical Properties

Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride exhibits distinct physical and chemical properties that determine its behavior in various chemical and biological systems. The compound typically exists as a solid at standard temperature and pressure conditions .

Physicochemical Properties

The physical state and appearance of this compound provide important information for its identification and handling. While specific experimental data on some properties remain limited in the literature, the following properties have been documented:

The hydrochloride salt form significantly affects the compound's properties compared to its free base form, generally increasing water solubility while potentially decreasing solubility in less polar organic solvents. This salt form also typically enhances stability during storage and handling.

Synthesis and Preparation Methods

The synthesis of Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride involves specific chemical transformations that allow for the precise construction of its molecular architecture. Several synthetic approaches can be utilized to prepare this compound, depending on available starting materials and desired scale.

General Synthetic Routes

While detailed synthetic procedures specifically for this compound are somewhat limited in the available literature, rational synthetic routes can be proposed based on established chemical principles and related compounds:

-

Alkylation of ethyl piperidine-2-carboxylate: This approach involves:

-

Formation of the enolate at the α-position of the ester group using a strong base

-

Subsequent alkylation with 3-methoxybenzyl halide

-

Conversion to the hydrochloride salt using hydrogen chloride in an appropriate solvent

-

-

Cyclization approach: An alternative synthetic pathway might involve:

-

Preparation of appropriately substituted linear precursors containing both the 3-methoxybenzyl group and ethyl ester functionality

-

Cyclization to form the piperidine ring structure

-

Salt formation with hydrogen chloride

-

Related Synthetic Procedures

Insights into potential synthetic approaches can be derived from reported syntheses of structurally related compounds. For instance, the synthesis of ethyl 3-(2-benzyloxy-ethyl)-2-oxo-piperidine-3-carboxylate involves deprotonation of a piperidone with n-butyllithium followed by reaction with an alkylating agent . A similar approach could potentially be adapted for the synthesis of Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride with appropriate modifications to reagents and conditions.

Similarly, the preparation of ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate through an amide coupling between 4-sulfamoylbenzoic acid and ethyl piperidine-4-carboxylate demonstrates synthetic strategies involving piperidine carboxylate derivatives . These procedures provide valuable insights for developing efficient synthetic routes to Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride.

Chemical Reactivity

Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride contains multiple functional groups that can participate in various chemical transformations, making it valuable as a synthetic intermediate in complex molecule synthesis.

Reactivity of Functional Groups

The compound's reactivity is largely determined by its functional groups:

-

Ester Group Reactions:

-

Hydrolysis to carboxylic acid under acidic or basic conditions

-

Transesterification with other alcohols

-

Reduction to alcohols using appropriate reducing agents

-

Amidation reactions with primary or secondary amines

-

-

Piperidine Nitrogen Reactions:

-

Alkylation to form quaternary ammonium salts

-

Acylation with acyl halides or anhydrides

-

Deprotonation under basic conditions

-

-

Methoxy Group Reactions:

-

Demethylation to yield the corresponding phenol

-

Participation in directing effects for electrophilic aromatic substitution

-

These potential transformations make the compound versatile in synthetic chemistry applications, particularly in the development of more complex molecular structures.

Applications in Scientific Research

Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride has several applications in scientific research, particularly in the fields of medicinal chemistry and pharmaceutical development. Its structural features make it valuable in various research contexts.

Medicinal Chemistry Applications

The compound serves as an important intermediate in medicinal chemistry research for several reasons:

-

Structural diversity: The piperidine scaffold is present in numerous biologically active compounds and pharmaceuticals, making derivatives like Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride valuable building blocks for drug discovery programs.

-

Structure-Activity Relationship (SAR) studies: Modifications to the compound's structure, particularly the substituents on the piperidine ring and the 3-methoxybenzyl group, can provide insights into structure-activity relationships for various biological targets.

-

Lead optimization: The compound's functional groups offer multiple handles for chemical modifications, enabling systematic optimization of pharmacological properties.

Comparison with Related Compounds

Comparing Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride with structurally related compounds provides valuable insights into structure-property relationships and potential applications.

Comparison with Piperidine-Based Compounds

Table 2 presents a comparison between Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride and structurally related compounds:

The comparison reveals how structural modifications to the piperidine scaffold can significantly alter physical properties and potential biological activities. The presence of the 3-methoxybenzyl group in Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride likely influences its lipophilicity, receptor binding characteristics, and metabolic stability compared to related compounds.

Current Research and Future Perspectives

Research involving Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride continues to evolve, with several promising directions for future investigation.

Current Research Trends

Current research directions involving this compound or structurally related piperidine derivatives include:

-

Medicinal Chemistry: Development of novel piperidine-based compounds with enhanced pharmacological profiles for various therapeutic applications.

-

Synthetic Methodology: Exploration of more efficient synthetic routes to access piperidine derivatives with complex substitution patterns.

-

Structure-Activity Relationships: Systematic studies correlating structural modifications with biological activities to guide drug discovery efforts.

Future Research Directions

Potential future research directions include:

-

Biological Activity Profiling: Comprehensive evaluation of the biological activities of Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride against diverse targets.

-

Stereochemical Investigations: Studies on the stereochemical aspects of this compound and their impact on biological activity.

-

Derivative Development: Synthesis and evaluation of novel derivatives with modified substituents to enhance specific properties or activities.

-

Application Expansion: Exploration of applications beyond medicinal chemistry, such as in materials science or as specialized reagents in synthetic chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume